molecular formula C6H10N4 B13345922 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine

Katalognummer: B13345922
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: JUCFMYMHMYJBMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1,2-epoxy-4-vinylcyclohexane with toluenesulfonamide under microwave irradiation, yielding regioisomeric amino alcohols. These amino alcohols are then oxidized to the corresponding ketones and subsequently condensed with cyanamide to furnish the desired triazole compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, such as enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine
  • 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine
  • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Uniqueness: 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific triazole ring structure fused with a benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Eigenschaften

Molekularformel

C6H10N4

Molekulargewicht

138.17 g/mol

IUPAC-Name

4,5,6,7-tetrahydro-2H-benzotriazol-5-amine

InChI

InChI=1S/C6H10N4/c7-4-1-2-5-6(3-4)9-10-8-5/h4H,1-3,7H2,(H,8,9,10)

InChI-Schlüssel

JUCFMYMHMYJBMF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=NNN=C2CC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.